Triphenylantimony dichloride
Description
Overview of Organoantimony Chemistry and its Significance
Organoantimony chemistry, a subfield of organometallic chemistry, focuses on compounds containing a carbon-to-antimony (Sb) chemical bond. wikipedia.org The antimony atom in these compounds can exist in various oxidation states, most commonly Sb(III) and Sb(V). wikipedia.org This area of chemistry is significant for its contributions to organic synthesis, catalysis, and materials science. goong.comontosight.ai Organoantimony compounds are utilized as reagents and catalysts to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. goong.com Their unique electronic and structural properties also make them valuable in the development of advanced materials. ontosight.ai Furthermore, the biological activity of some organoantimony compounds has led to their investigation in medicinal chemistry for potential therapeutic applications. goong.commdpi.com
Historical Context of Triphenylantimony (B1630391) Dichloride Discovery and Early Studies
The synthesis of organoantimony compounds, including stibines (tricoordinate antimony compounds), often begins with antimony trichloride (B1173362) reacting with organolithium or Grignard reagents. wikipedia.org While the specific historical details of the first synthesis of triphenylantimony dichloride are not extensively documented in the provided results, its early studies likely emerged from the broader exploration of organoantimony compounds. A significant early discovery related to its reactivity was the Herz reaction, first patented in 1913, which involves the reaction of anilines with disulfur (B1233692) dichloride. mdpi.com Later studies demonstrated that triphenylantimony could be used to reduce the radical cation product of this reaction. mdpi.com Early research also focused on its fundamental chemical reactions, such as its ability to react with antimony(III) and antimony(V) chlorides to form addition compounds. rsc.org These foundational studies established its role as a versatile building block in organoantimony chemistry.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is vibrant and multifaceted, with a strong focus on its applications in synthesis, catalysis, and the development of new functional molecules.
Catalysis and Organic Synthesis: this compound is widely employed as a catalyst in various organic reactions. sigmaaldrich.comlookchem.com It is particularly effective in promoting the regioselective cycloaddition of aziridines with heterocumulenes and the reaction of epoxides with carbon dioxide. sigmaaldrich.comlookchem.com It also serves as a crucial reactant for the synthesis of more complex organoantimony compounds, such as tetraphenylantimony compounds with arylcarbonyloxy moieties and large, symmetrical 24-membered macrocyclic organoantimony(V) complexes. sigmaaldrich.comlookchem.com
Coordination Chemistry and Material Science: The compound's ability to act as a Lewis acid and form stable complexes with various ligands is a significant area of current research. chemimpex.com This property is exploited in coordination chemistry to study metal-ligand interactions and to synthesize new materials with unique electronic and structural properties. smolecule.comchemimpex.com For instance, it reacts with benzohydroxamic acid and N-phenylbenzohydroxamic acid to form new triphenylantimony derivatives with interesting supramolecular structures. tandfonline.com
Medicinal and Biological Chemistry: There is a growing interest in the biological applications of this compound and its derivatives. researchgate.net Research has shown that complexes synthesized from this compound exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. tandfonline.comresearchgate.netasianpubs.org For example, derivatives of this compound have shown activity against human tumor cell lines A549 and HCT-8, with studies suggesting that they may bind to DNA via intercalation. tandfonline.com Other research has explored the antileishmanial activities of its complexes. nih.gov
Emerging Trends: A key emerging trend is the synthesis of novel organoantimony(V) complexes derived from this compound with various organic ligands to create compounds with tailored biological activities and material properties. tandfonline.comresearchgate.netconnectjournals.com Researchers are actively exploring the synthesis of new derivatives with carboxylic acids, dithiols, and other functional groups to fine-tune their chemical and biological profiles. asianpubs.orgnih.govresearchgate.net The study of the electrochemical properties and reaction mechanisms of these new compounds is also a significant area of focus. researchgate.netresearchgate.net Furthermore, the development of polymeric materials incorporating this compound is being investigated for potential applications in various fields. primescholars.comoatext.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | (C₆H₅)₃SbCl₂ | sigmaaldrich.comnih.gov |
| IUPAC Name | dichloro(triphenyl)-λ⁵-stibane | nih.gov |
| CAS Number | 594-31-0 | sigmaaldrich.com |
| Molecular Weight | 423.98 g/mol | sigmaaldrich.com |
| Appearance | White to off-white crystal | chemimpex.com |
| Melting Point | 142 - 145 °C | chemimpex.com |
| Form | Solid | sigmaaldrich.com |
Properties
IUPAC Name |
dichloro(triphenyl)-λ5-stibane | |
|---|---|---|
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InChI |
InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |
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InChI Key |
PDGPVQHGCLPCES-UHFFFAOYSA-L | |
| Source | PubChem | |
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Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
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Molecular Formula |
C18H15Cl2Sb | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5060483 | |
| Record name | Antimony, dichlorotriphenyl- | |
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Molecular Weight |
424.0 g/mol | |
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Physical Description |
White odorless solid; [Alfa Aesar MSDS] | |
| Record name | Triphenylantimony dichloride | |
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CAS No. |
594-31-0 | |
| Record name | Dichlorotriphenylantimony | |
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| Record name | Antimony, dichlorotriphenyl- | |
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| Record name | Triphenylantimony dichloride | |
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| Record name | Antimony, dichlorotriphenyl- | |
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Advanced Synthesis and Preparation Methodologies of Triphenylantimony Dichloride
Classical Synthetic Routes and their Mechanistic Elucidation
The traditional syntheses of triphenylantimony (B1630391) dichloride have been fundamental in the development of organoantimony chemistry. These routes are well-documented and continue to be utilized for their reliability.
Reaction of Antimony Trichloride (B1173362) with Phenylmagnesium Bromide or Similar Grignard Reagents
A primary and widely employed method for synthesizing triphenylantimony dichloride involves the reaction of antimony trichloride (SbCl₃) with a Grignard reagent, most commonly phenylmagnesium bromide (PhMgBr). ontosight.aismolecule.com This reaction is typically carried out in an ether solvent. smolecule.com The Grignard reagent, a potent nucleophile, provides the phenyl groups that displace the chloride ions on the antimony center.
Subsequent treatment of the in-situ generated or isolated triphenylstibine with a chlorinating agent, or in some variations, careful control of the stoichiometry and reaction conditions, can lead to the formation of this compound. One approach involves the redistribution reaction between triphenylstibine and antimony trichloride. wikipedia.org
A notable variation of this method was described by Zaharkin et al. (1965), who utilized phenylmagnesium bromide with this compound in a glyme-ether solvent. osu.edu Another approach by Wittig and Hellwinkel (1964) also involved the reaction of antimony trichloride with phenylmagnesium bromide in glyme-ether solvents to first form this compound.
| Reactants | Solvents | Key Features |
| Antimony Trichloride (SbCl₃) | Ether, Glyme-ether | Forms triphenylstibine intermediate. |
| Phenylmagnesium Bromide (PhMgBr) | Requires anhydrous conditions. mnstate.edu | |
| Triphenylstibine ((C₆H₅)₃Sb) | Tetrahydrofuran (B95107) (THF) | Can be further reacted to form pentaphenylantimony. osu.edu |
Halogenation of Triphenylstibine with Chlorine
Another classical and direct method for the preparation of this compound is the oxidative addition of chlorine to triphenylstibine ((C₆H₅)₃Sb). wikipedia.org This reaction involves the direct treatment of triphenylstibine with elemental chlorine (Cl₂). wikipedia.orggla.ac.uk
The mechanism of this halogenation is a type of substitution reaction where the trivalent antimony in triphenylstibine is oxidized to the pentavalent state. researcher.lifechemistrytalk.org The reaction proceeds via a radical chain mechanism, which can be broken down into initiation, propagation, and termination steps. libretexts.org The initiation step involves the breaking of the Cl-Cl bond to form chlorine radicals. libretexts.org In the propagation steps, a chlorine radical reacts with triphenylstibine, leading to the formation of the product and another radical to continue the chain. libretexts.org The final product, this compound, features a pentacoordinate antimony(V) center. wikipedia.org X-ray crystallography has confirmed that the structure of Sb(C₆H₅)₃Cl₂ displays a trigonal bipyramidal geometry with the two chloride ligands in trans-diaxial positions. wikipedia.org The reaction is typically carried out by bubbling chlorine gas through a solution of triphenylstibine in a suitable solvent like chloroform. gla.ac.uk
| Reactant | Reagent | Product | Key Features |
| Triphenylstibine ((C₆H₅)₃Sb) | Chlorine (Cl₂) | This compound ((C₆H₅)₃SbCl₂) | Oxidative addition reaction. wikipedia.org |
| Proceeds via a radical chain mechanism. libretexts.org | |||
| Results in a pentavalent antimony center. wikipedia.org |
Contemporary and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic and solvent-free approaches for the synthesis of organoantimony compounds.
Catalytic Synthesis Methods
Catalytic methods offer the potential for higher efficiency and selectivity in chemical transformations. This compound itself is utilized as a catalyst in various organic reactions, such as the regioselective cycloaddition of aziridines with heterocumulenes and the reaction of epoxides with carbon dioxide. lookchem.comsigmaaldrich.com Research into the catalytic synthesis of this compound is an active area. For instance, palladium-catalyzed reactions have shown effectiveness in regioselective arylation processes, which could be adapted for the synthesis of triarylantimony compounds. The use of catalysts can lead to milder reaction conditions and reduced waste generation, aligning with the principles of green chemistry. nih.gov
Solvent-Free and Solid-State Synthesis
Solvent-free and solid-state synthesis methods are at the forefront of green chemistry, aiming to minimize or eliminate the use of hazardous solvents. nih.gov These techniques can lead to higher yields, shorter reaction times, and simpler purification procedures. Mechanosynthesis, which involves reactions induced by mechanical force (e.g., ball milling), is a promising solvent-less technique. nih.gov While specific examples for the large-scale solvent-free synthesis of this compound are not yet widely documented in the provided search results, the reaction of triphenylantimony bis(2-oxybenzaldoximate) with this compound in toluene (B28343) represents a step towards more efficient synthesis, although not entirely solvent-free. researchgate.net The development of solid-state reactions, where reactants are mixed in the solid phase, could provide a more sustainable route to this compound in the future.
Purification and Isolation Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its applications in research and industry. Recrystallization is a common and effective method for purification.
Following its synthesis, the crude product can be purified by recrystallization from various solvents. For instance, after synthesis via the Grignard route, the crude triphenylstibine can be purified by recrystallization from a suitable solvent. orgsyn.org Similarly, this compound synthesized by chlorination can be recrystallized from carbon tetrachloride or benzene (B151609). ias.ac.inrsc.org The choice of solvent is critical and depends on the solubility characteristics of the compound and any impurities. A common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. osu.edu
For instance, one method describes purifying the product by recrystallization from benzene or glacial acetic acid, followed by drying in a vacuum oven, to yield a product with a melting point of 221-222°C. osu.edu Another method mentions recrystallization from carbon tetrachloride, yielding white crystals with a melting point of 142°C. rsc.org Washing the filtered crystals with a chilled solvent, such as methanol, can help remove residual acids or other soluble impurities.
| Purification Method | Solvents | Key Considerations |
| Recrystallization | Benzene, Glacial Acetic Acid, Carbon Tetrachloride, Cyclohexane, Acetonitrile | Choice of solvent is crucial for effective purification. |
| Cooling rate can affect crystal size and purity. | ||
| Washing | Chilled Methanol, Chilled Glacial Acetic Acid | Removes soluble impurities from the crystal surface. osu.edu |
| Drying | Vacuum Oven | Removes residual solvent from the final product. osu.edu |
Scale-Up Considerations for Industrial and Large-Scale Research Production
The successful transition of this compound synthesis from the laboratory bench to industrial or large-scale research production necessitates a thorough evaluation of methodologies beyond simple volumetric increases. Scaling up introduces complex challenges related to chemical engineering, process safety, economic viability, and environmental stewardship. While laboratory synthesis prioritizes high purity and yield on a small scale, industrial production must balance these with cost-efficiency, reactor design, heat management, and waste disposal.
A primary consideration in scaling up is the selection of reagents and synthetic routes. Laboratory preparations may utilize reagents that are impractical or hazardous on a large scale. For instance, the direct chlorination of triphenylantimony with gaseous chlorine, while effective in a fume hood, presents significant handling and safety risks in a large-scale manufacturing environment. Industrial processes often favor alternative, safer chlorinating agents that are liquid and more easily controlled, such as sulfuryl chloride. researchgate.netmdpi.com The choice of solvent is also critical; a solvent that is ideal for a small-scale recrystallization might be prohibitively expensive or difficult to recover and recycle in a large batch process. mdpi.com
Managing reaction thermodynamics is another crucial aspect. The synthesis of this compound is often exothermic, and the heat generated must be efficiently removed. In large reactors, the surface-area-to-volume ratio decreases significantly, making heat dissipation more challenging and increasing the risk of thermal runaway. This requires sophisticated reactor cooling systems and carefully controlled addition of reagents to maintain a stable temperature profile.
Downstream processing, including product isolation and purification, must also be adapted for scale. Laboratory-scale purification often relies on simple recrystallization, which can be inefficient and time-consuming for large quantities. Industrial production may employ more advanced techniques like continuous crystallization or reactive extraction to improve throughput and efficiency.
Furthermore, waste management is a paramount concern, particularly given the toxicity associated with antimony compounds. thermofisher.cnnih.gov Industrial waste streams containing organoantimony byproducts cannot be disposed of without treatment. vedantu.comegyankosh.ac.inwm.com Developing a robust and compliant waste management plan to neutralize or recycle these hazardous materials is essential for both environmental protection and regulatory compliance. fishersci.sebusinesswaste.co.uk
The economic feasibility of the entire process underpins all scale-up decisions. This involves a techno-economic analysis considering the cost of raw materials, energy consumption, labor, capital investment in equipment, and waste disposal. researchgate.netmdpi.com Optimization of reaction conditions to maximize yield, reduce cycle times, and minimize byproduct formation is key to ensuring a commercially viable process. researchgate.net
A comparative table of key considerations for scaling up production is provided below.
| Parameter | Laboratory-Scale Approach | Industrial & Large-Scale Approach |
| Reagent Selection | Focus on reaction efficiency and convenience (e.g., chlorine gas). | Emphasis on safety, cost, and handling (e.g., liquid chlorinating agents). |
| Heat Management | Simple cooling baths are typically sufficient to control exotherms. | Requires engineered cooling systems, and controlled addition rates due to a lower surface-area-to-volume ratio. |
| Solvent Use | Selected primarily for solubility and reaction compatibility. | Selection driven by cost, recyclability, low environmental impact, and safety. |
| Purification Method | Batch recrystallization is common. | Continuous crystallization, melt crystallization, or other high-throughput methods are preferred. |
| Process Control | Manual monitoring of temperature, pressure, and stirring. | Automated process control systems (PAT) for real-time monitoring and adjustment to ensure consistency and safety. |
| Waste Management | Small quantities of waste disposed of via institutional protocols. | Integrated, large-scale waste treatment processes are required to handle hazardous, toxic materials like antimony compounds. thermofisher.cnfishersci.sebusinesswaste.co.uk |
| Economic Focus | Primarily on achieving high yield and purity. | Overall process optimization to reduce cost per kilogram, including raw materials, energy, and waste disposal. mdpi.comniir.org |
Molecular Structure, Bonding, and Electronic Properties of Triphenylantimony Dichloride
Crystallographic Analysis and Polymorphism Studies
Crystallographic studies have been fundamental in elucidating the precise three-dimensional arrangement of atoms in triphenylantimony (B1630391) dichloride and its various crystalline forms.
In a complex with antimony(III) chloride (Ph₃SbCl₂·SbCl₃), the trigonal bipyramidal geometry of the Ph₃SbCl₂ molecule is largely preserved. rsc.orgrsc.org The structure consists of polymeric chains formed by weak interactions between the axial chlorine atoms of the Ph₃SbCl₂ molecule and adjacent SbCl₃ molecules. rsc.orgrsc.org
Key crystallographic data for a triphenylantimony dichloride derivative, Chloro(4-nitrophenoxy)triphenylantimony, which also exhibits a distorted trigonal bipyramidal coordination, is presented below. epa.gov
| Parameter | Value |
| Formula | C₁₈H₁₅Cl₂Sb |
| Coordination Geometry | Trigonal Bipyramidal |
| Axial Ligands | 2 x Chlorine |
| Equatorial Ligands | 3 x Phenyl |
| Sb-C Bond Length (Å) | 2.084 - 2.129 researchgate.net |
| Sb-Cl Bond Length (Å) | 2.458 - 2.468 researchgate.net |
In various complexes of triphenylantimony, these angles deviate from the ideal values. For instance, in chloro(4-nitrophenoxy)triphenylantimony, the equatorial C-Sb-C angles range from 113.33° to 126.99°, and the axial O-Sb-Cl angle is 179.56(6)°. researchgate.netepa.gov Similarly, in another complex, chloro(pentafluorophenoxy)triphenylantimony, the equatorial angles are between 113.49° and 129.23°, with the axial O-Sb-Cl angle at 178.25(5)°. researchgate.net These deviations indicate a significant distortion.
The antimony atom in triphenylantimony dicarboxylate complexes is also described as having an extremely distorted trigonal-bipyramidal geometry. nih.gov This distortion is a common feature in five-coordinate Main Group compounds. rsc.org
| Complex | Axial Angle (°) | Equatorial Angle Range (°) | Sb-C (equatorial) Bond Lengths (Å) | Sb-X (axial) Bond Lengths (Å) |
| Chloro(4-nitrophenoxy)triphenylantimony (I) researchgate.netepa.gov | 179.56 (O-Sb-Cl) | 113.33 - 126.99 | 2.118 - 2.129 | Sb-Cl: 2.4606; Sb-O: 2.075 |
| Chloro(pentafluorophenoxy)triphenylantimony (3b) researchgate.net | 178.28 (O-Sb-Cl) | 113.49 - 129.23 | 2.099 - 2.119 | Sb-Cl: 2.4912, 2.4920; Sb-O: 2.0910, 2.0922 |
| [Ph₃Sb(L1)₂] (1) nih.gov | --- | --- | 2.122 - 2.127 | Sb-O: 2.1524 |
| [Ph₃Sb(L2)₂]∙CHCl₃ (2) nih.gov | --- | --- | 2.1124 - 2.1219 | Sb-O: 2.1228, 2.1410 |
This compound is known to exhibit polymorphism, which is the ability of a solid material to exist in more than one crystalline form. researchgate.netnih.gov At least three polymorphs have been identified. researchgate.netnih.gov
One polymorph, which is considered the thermodynamically preferred form, has one molecule in the asymmetric unit (Z' = 1). researchgate.netnih.gov In contrast, a different polymorphic form, which is kinetically favored, contains two crystallographically unique molecules in the asymmetric unit (Z' > 1). researchgate.netnih.govresearchgate.net A third polymorph, with the approximate formula (C₆H₅)₃SbCl₁.₈F₀.₂, is also known and has Z' = 2. researchgate.netnih.gov The existence of these different forms highlights the complexity of the solid-state chemistry of this compound. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for confirming the identity and elucidating the structural features of molecules by examining how they interact with electromagnetic radiation.
Infrared (IR) spectroscopy measures the vibrations of atoms within a molecule, and it is used to determine the presence of specific functional groups. mvpsvktcollege.ac.inuomustansiriyah.edu.iq The IR spectrum of this compound shows characteristic absorption bands that are indicative of its structure. cdnsciencepub.com
Vibrational modes associated with the triphenylantimony group are observed in the low-frequency region. cdnsciencepub.com The Sb-C (antimony-carbon) asymmetric stretching vibration is a key diagnostic peak. In various triphenylantimony(V) compounds, this band appears near 450 cm⁻¹. cdnsciencepub.com For instance, in a triphenylantimony derivative with benzohydroxamic acid, the Sb-C absorption is found at 461 cm⁻¹. tandfonline.comtandfonline.com Another band, sometimes assigned to the Sb-C asymmetric stretch, has been noted near 290 cm⁻¹. cdnsciencepub.com
The Sb-Cl (antimony-chlorine) stretching frequencies are also important. In the adduct Ph₃SbCl₂·SbCl₃, the antisymmetric Sb-Cl stretch is split into two components, appearing at 340 and 322 cm⁻¹. rsc.org
| Vibrational Mode | Frequency (cm⁻¹) | Compound |
| Sb-C Asymmetric Stretch | ~450 cdnsciencepub.com | Triphenylantimony(V) compounds |
| Sb-C Stretch | 461 tandfonline.comtandfonline.com | Triphenylantimony benzohydroxamate derivative |
| Sb-Cl Antisymmetric Stretch | 340, 322 rsc.org | Ph₃SbCl₂·SbCl₃ |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which can be used to deduce the structure of a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives. nih.govconnectjournals.commdpi.com
In the ¹H NMR spectrum, the protons of the phenyl groups attached to the antimony atom give rise to characteristic signals. tandfonline.comprimescholars.com The signals for the ortho-protons (adjacent to the Sb-C bond) typically appear at a higher chemical shift (downfield) compared to the meta- and para-protons due to the influence of the antimony atom. primescholars.com For this compound, the ortho-protons are observed around 8.2 ppm, while the meta- and para-protons appear in the range of 7.49-7.68 ppm. primescholars.com The formation of complexes can cause shifts in the proton signals. mdpi.com
The ¹³C NMR spectra provide information on the carbon framework of the molecule. nih.govmdpi.com
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
| ¹H | Phenyl Protons (ortho) | 8.2 primescholars.com |
| ¹H | Phenyl Protons (meta, para) | 7.49 - 7.68 primescholars.com |
Mass Spectrometry (MS) and MALDI-MS for Molecular Weight and Fragmentation Patterns
In a typical mass spectrum of this compound, the molecular ion peak [Ph₃SbCl₂]⁺ may be observed, confirming the molecular weight. However, due to the nature of the compound, fragmentation is common. Typical fragmentation patterns involve the loss of chlorine atoms and phenyl groups. The observation of fragments such as [Ph₃SbCl]⁺, [Ph₃Sb]⁺, [Ph₂SbCl]⁺, and [PhSb]⁺ can help to confirm the identity of the compound.
| Ion Fragment | Description |
| [Ph₃SbCl₂]⁺ | Molecular Ion |
| [Ph₃SbCl]⁺ | Loss of one chlorine atom |
| [Ph₃Sb]⁺ | Loss of two chlorine atoms |
| [Ph₂SbCl₂]⁺ | Loss of one phenyl group |
| [Ph₂SbCl]⁺ | Loss of one phenyl group and one chlorine atom |
| Table 2: Common fragments observed in the mass spectrum of this compound. |
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. nihs.go.jpuu.nl The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions in the ultraviolet region, typically arising from π → π* and n → π* transitions within the phenyl rings. nih.gov The electronic spectra of these complexes can be different from those of the free ligands, indicating coordination to the antimony center. nih.gov
Studies on triphenylantimony(V) complexes with various ligands have shown that the UV-Vis spectra can provide evidence for ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these absorption bands can be influenced by the nature of the ligands attached to the antimony atom. For example, the conjugation of triphenylantimony(V) with other molecules can be monitored by changes in the UV-Vis spectrum. researchgate.net This technique is also valuable for studying the interaction of these compounds with biological macromolecules like DNA. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and bonding in molecules. arxiv.orgmdpi.com DFT calculations have been employed to gain a deeper understanding of the nature of the bonds in this compound and its derivatives. uoguelph.caugr.es
By solving the Kohn-Sham equations, DFT can provide accurate descriptions of molecular orbitals, bond lengths, bond angles, and vibrational frequencies. mdpi.com For this compound, DFT calculations can elucidate the nature of the antimony-carbon and antimony-chlorine bonds. These calculations can help to rationalize the observed molecular geometry, which is typically a trigonal bipyramidal structure.
Furthermore, DFT can be used to analyze the electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the compound and its potential as a precursor in the synthesis of other organoantimony compounds. DFT studies can also be used to predict the spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model. mdpi.com
Electronic Structure Calculations
Electronic structure calculations, which are numerical solutions to the Schrödinger equation for a specific molecular system, serve as a fundamental tool in computational chemistry. scispace.com These first-principles methods allow for the speculative study of systems and their properties, often without direct reference to experimental data. scispace.com The primary challenge in these calculations is the accurate treatment of electron-electron interactions, which are critical to the chemical and physical properties of a system. scispace.com Methods like Density Functional Theory (DFT) have become particularly successful and widely applied to a range of real-world systems, including organometallic compounds like this compound. scispace.com
In the context of this compound and its derivatives, DFT calculations have been employed to investigate various properties. For instance, the decarboxylation activation energies for a series of related triphenylantimony dicarboxylate compounds, Ph₃Sb(O₂CR')₂, were calculated using DFT to understand the mechanism of their photodecomposition. scispace.com These studies revealed a strong correlation between the calculated activation energy of decarboxylation—the process involving the breaking of the antimony-oxygen bond—and the experimentally observed rate of outgassing of CO₂, benzene (B151609), and phenol (B47542) upon exposure to EUV photons. scispace.com
DFT methods have also been used to model the thermodynamics of condensation reactions. For example, the reaction between this compound and the octakis(trimethyltin)spherosilicate (CUBE) building block was analyzed to screen its potential as a precursor for porous metallosilicates. chemrxiv.org These calculations help in predicting the spontaneity and irreversibility of the initial steps in the synthesis of such materials. chemrxiv.org The choice of computational method is crucial for accuracy; studies on related Lewis acids have benchmarked various DFT functionals and basis sets, with methods like M06 functional paired with the QZ4P basis set being used for detailed energy decomposition analyses. acs.org
Analysis of Lewis Acidity through Computational Methods
Computational methods provide significant insight into the Lewis acidic character of this compound. The antimony(V) center in R₃SbX₂ compounds is formally unsaturated, yet its Lewis acidity is generally considered weak. rsc.org However, computational analyses, particularly the calculation of Fluoride (B91410) Ion Affinity (FIA), allow for a quantitative assessment and comparison of this property. nih.govacs.org
The calculated gas-phase FIA for this compound is 257.2 kJ/mol. nih.govacs.org This value, while significant, is notably lower than that of geometrically constrained stiboranes. For example, 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole, where the antimony atom is part of a five-membered ring, exhibits a much higher FIA of 303.7 kJ/mol. nih.govacs.org This enhancement in Lewis acidity in the constrained system is attributed to the geometric pre-distortion of the molecule, which reduces the energy required to adopt the geometry of the final Lewis adduct. nih.govacs.org
The activation strain model is a powerful computational tool used to deconstruct the interaction between a Lewis acid and a Lewis base. nih.govnih.govnih.gov This model separates the total interaction energy (ΔE) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). nih.govnih.gov ΔE_strain is the energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the adduct, while ΔE_int represents the actual interaction between the deformed species. nih.govnih.gov
For the interaction of this compound with a model Lewis base like trimethylphosphine (B1194731) oxide (Me₃PO), the strain energy is significantly higher (35.0 kJ/mol) compared to the geometrically constrained analogue (20.4 kJ/mol). nih.gov This indicates that the unconstrained Ph₃SbCl₂ must undergo a more substantial and energetically costly geometric change to accommodate the Lewis base. nih.gov
The interaction energy (ΔE_int) can be further broken down into electrostatic interactions (ΔV_elstat), Pauli repulsion (ΔE_Pauli), and orbital interactions (ΔE_oi). nih.govnih.gov The analysis reveals that the greater Lewis acidity of constrained systems stems not only from lower strain energy but also from more favorable orbital and electrostatic terms, leading to a more stabilized adduct. nih.govacs.org These findings underscore that pnictogen bonds, especially involving antimony, have significant covalent character due to Lewis base-to-Lewis acid charge transfer and are not governed solely by electrostatics. nih.govacs.org
| Compound | Computed Fluoride-Ion Affinity (FIA) (kJ/mol) | Adduct Stabilization Energy (ΔE with Me₃PO) (kJ/mol) | Activation Strain Energy (ΔE_strain) (kJ/mol) |
|---|---|---|---|
| This compound (Ph₃SbCl₂) | 257.2 nih.govacs.org | -61.9 nih.gov | 35.0 nih.gov |
| 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole | 303.7 nih.govacs.org | -95.4 nih.gov | 20.4 nih.gov |
| Triphenylantimony(V) bis(tetrachlorocatecholate) | 323.1 nih.gov | N/A | N/A |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical asset for elucidating the mechanisms of chemical reactions, including those involving this compound and its derivatives. mit.edumit.edu These methods allow for the exploration of reaction pathways and the identification of transient, high-energy transition state structures that are often impossible to observe experimentally. mit.edumit.eduims.ac.jp
For reactions involving organoantimony compounds, computational models have been used to understand reactivity and catalytic cycles. For example, the mechanism for the reduction of cationic triarylchlorostibonium species, [Ar₃SbCl]⁺ (which can be formed from Ar₃SbCl₂), by triethylsilane (Et₃SiH) has been modeled computationally. maynoothuniversity.ie Such studies are crucial for designing catalysts for reactions like the dimerization of 1,1-diphenylethylene (B42955) and Friedel-Crafts alkylations. maynoothuniversity.ieacs.org
The activation strain model, as discussed previously, is itself a form of reaction modeling that maps the energy profile as a Lewis acid and base approach each other to form an adduct. nih.govacs.org This analysis of the reaction coordinate toward the formation of a Lewis pair adduct provides a detailed picture of the energetic barriers and driving forces, effectively modeling the transition toward adduct formation. nih.govacs.org
In another example, DFT calculations were used to assess the thermodynamics of the initial condensation steps between Ph₃SbCl₂ and a siloxane building block, which is a model for the synthesis of new materials. chemrxiv.org The results indicated that the condensation reaction involving Ph₃SbCl₂ is a borderline case where reversibility might be a factor, a crucial insight for optimizing synthetic conditions. chemrxiv.org While detailed transition state structures for many reactions of this compound are not broadly published, the available studies on related systems demonstrate the power of computational chemistry to predict reaction outcomes and guide synthetic efforts. chemrxiv.orgmaynoothuniversity.ieacs.org The ongoing development of new machine-learning models and more efficient algorithms promises to make the prediction of transition states faster and more accessible, accelerating the design of new reactions and catalysts. mit.edumit.eduarxiv.org
Reactivity and Reaction Mechanisms of Triphenylantimony Dichloride
Lewis Acidity and Anion Binding Interactions
The antimony(V) center in Triphenylantimony (B1630391) dichloride functions as a Lewis acid, meaning it can accept electron pairs from other molecules, known as Lewis bases. smolecule.comchemimpex.com This property is fundamental to its reactivity, particularly in its interactions with anions and its catalytic activity. The Lewis acidity arises from the presence of electropositive regions, or σ-holes, on the antimony atom, which can engage in attractive non-covalent interactions known as pnictogen bonds. nih.gov The oxidation of the antimony from the +III state to the +V state significantly enhances this Lewis acidity. nih.govacs.org
The Lewis acidic nature of Triphenylantimony dichloride allows it to serve as a catalyst in a variety of organic transformations. chemimpex.com By coordinating to reactants, it can facilitate bond cleavage and formation, often with high selectivity. smolecule.comlookchem.com
Key catalytic applications include:
Reaction of Epoxides with Carbon Dioxide : It catalyzes the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates, which are valuable compounds in chemical synthesis. lookchem.comsigmaaldrich.com
Regioselective Cycloaddition : The compound is an effective catalyst for the regioselective cycloaddition of aziridines with heterocumulenes. lookchem.comsigmaaldrich.com
Cross-Coupling Reactions : It has been utilized as a reactant in Suzuki-type cross-coupling reactions. lookchem.com
Table 1: Catalytic Applications of this compound
| Reaction Type | Reactants | Product | Role of Catalyst |
|---|---|---|---|
| Cycloaddition | Epoxides, Carbon Dioxide | Cyclic Carbonates | Lewis acid activation of epoxide lookchem.comsigmaaldrich.com |
The Lewis acidity of an antimony compound can be quantified by its affinity for anions, such as the fluoride (B91410) or chloride ion. While triphenylantimony(III) (Ph₃Sb) shows no measurable affinity for chloride, the oxidation to the +V state in this compound (Ph₃SbCl₂) enhances its ability to bind anions. acs.org
Computational studies provide insight into its anion affinity. The calculated fluoride-ion affinity (FIA) for Ph₃SbCl₂ is 257.2 kJ/mol. nih.gov This value is significant, though lower than that of geometrically constrained stiboranes like 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole (FIA = 303.7 kJ/mol). nih.gov This difference highlights that while Ph₃SbCl₂ is a capable Lewis acid, imposing geometric constraints on the antimony center can further increase its anion affinity. nih.gov The lower Lewis acidity of Ph₃SbCl₂ compared to these constrained systems is also reflected in its interaction with Lewis bases like triphenylphosphine (B44618) oxide (Ph₃PO), where it induces a much smaller downfield shift in the ³¹P NMR signal (Δδ = 1.2 ppm) compared to its constrained analogues. nih.gov
The interaction between the antimony center in this compound and anions is a prime example of a pnictogen bond. nih.gov Pnictogen bonds are non-covalent interactions where a Lewis basic atom or molecule interacts with a region of positive electrostatic potential (a σ-hole) on a Group 15 element, such as antimony. nih.gov The strength of these bonds can be enhanced by oxidizing the pnictogen center from +III to +V, as is the case in Ph₃SbCl₂. nih.gov This enhanced interaction makes organoantimony(V) compounds effective for anion binding, sensing, and even transport across membranes. acs.orgnih.gov While Ph₃SbCl₂ itself is not typically cited in anion transport studies, its fundamental ability to form pnictogen bonds with anions like halides underpins the development of more complex organoantimony compounds designed for these applications. acs.orgnih.gov
The three phenyl groups surrounding the antimony center in this compound are not merely spectators; their size and orientation (steric factors) influence how and where an anion can bind. In related, more sterically crowded organoantimony(V) compounds, such as certain catecholatostiboranes, ortho-positioned substituents on the aryl rings can direct an incoming anion to a binding site that would not be predicted by simply considering the location of the primary σ-hole. nih.govacs.org
This compound itself has a relatively flexible trigonal bipyramidal structure. nih.gov This flexibility, compared to geometrically rigid systems, means that the steric influence of the phenyl groups is less restrictive. However, the steric pressure exerted by these groups is a crucial factor that governs the accessibility of the Lewis acidic antimony center to incoming ligands and anions. nih.govacs.org
Coordination Chemistry and Adduct Formation
This compound readily reacts with a wide range of Lewis basic ligands to form stable coordination complexes or adducts. smolecule.comchemimpex.com In these reactions, the chloride ligands can either remain coordinated to the antimony center or be substituted by the incoming ligand(s). The resulting complexes exhibit diverse geometries, most commonly distorted trigonal bipyramidal or octahedral. nih.govtandfonline.com
Research has demonstrated the formation of this compound complexes with various organic ligands containing donor atoms like nitrogen, oxygen, and sulfur. These studies are valuable for understanding fundamental metal-ligand interactions. smolecule.com
With Benzoic Acid Derivatives : It reacts with the sodium salts of acetylsalicylic acid and 3-acetoxybenzoic acid to form dicarboxylate complexes. nih.gov The resulting structures adopt a five-coordinated, highly distorted trigonal bipyramidal geometry, with the three phenyl groups in the equatorial positions and the two carboxylate ligands in the axial sites. nih.gov
With Hydroxamic Acids : Reaction with benzohydroxamic acid and N-phenylbenzohydroxamic acid yields six-coordinate antimony complexes with a distorted octahedral geometry. tandfonline.com
With Thiosemicarbazones : It is known to form stable adducts with thiosemicarbazone ligands. smolecule.com
With Solvents : When dissolved in a coordinating solvent like tetrahydrofuran (B95107) (THF), it can form a solvent adduct, such as [Ph₃SbCl₂(THF)], which alters its solid-state structure and solubility. nih.gov
Table 2: Examples of Complexes Formed from this compound
| Ligand | Resulting Complex Formula | Sb Coordination Geometry | Reference |
|---|---|---|---|
| Acetylsalicylic acid (HL1) | [Ph₃Sb(L1)₂] | Distorted trigonal bipyramidal | nih.gov |
| 3-Acetoxybenzoic acid (HL2) | [Ph₃Sb(L2)₂]·CHCl₃ | Distorted trigonal bipyramidal | nih.gov |
| Benzohydroxamic acid (L1) / Methoxide (L2) | [Ph₃Sb(L1)(L2)] | Distorted octahedral | tandfonline.com |
| N-Phenylbenzohydroxamic acid (L1) / Chloride (L2) | [Ph₃Sb(L1)(L2)] | Distorted octahedral | tandfonline.com |
| Tetrahydrofuran (THF) | [Ph₃SbCl₂(THF)] | Octahedral | nih.gov |
Table of Mentioned Compounds
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| This compound | Ph₃SbCl₂ or (C₆H₅)₃SbCl₂ |
| Triphenylantimony(III) | Ph₃Sb |
| 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole | C₁₈H₁₃Cl₂Sb |
| Triphenylphosphine oxide | Ph₃PO |
| Tetrahydrofuran | THF |
| Acetylsalicylic acid | C₉H₈O₄ |
| 3-Acetoxybenzoic acid | C₉H₈O₄ |
| Benzohydroxamic acid | C₇H₇NO₂ |
| N-Phenylbenzohydroxamic acid | C₁₃H₁₁NO₂ |
| Catecholatostiboranes | General class |
| Methoxide | CH₃O⁻ |
| Carbon Dioxide | CO₂ |
| Aziridines | General class |
| Heterocumulenes | General class |
| Cyclic carbonates | General class |
Molecular Adducts with Thiosemicarbazone Ligands
Triphenylantimony(V) dichloride readily forms molecular adducts with thiosemicarbazone ligands. researchgate.netresearchgate.net The reaction, typically carried out with a 1:1 molar ratio of the reactants, yields adducts of the general formula Ph₃SbCl₂·(N∩S), where N∩S represents the thiosemicarbazone ligand. researchgate.net Spectroscopic data from IR, ¹H NMR, and ¹³C NMR, along with conductometric measurements, have been used to characterize these compounds. researchgate.netresearchgate.net
The thiosemicarbazone ligands coordinate to the antimony center through the sulfur and the azomethine nitrogen atoms. researchgate.net This coordination results in a seven-coordinate geometry around the antimony atom. researchgate.net The formation of these stable adducts highlights the Lewis acidic nature of this compound and its utility in coordination chemistry. smolecule.com
| Thiosemicarbazone Ligand Source | Resulting Adduct Type | Reference |
| General Thiosemicarbazones | Ph₃SbCl₂·(N∩S) | researchgate.net |
| Semicarbazones and Thiosemicarbazones | Ph₃SbCl₂(L) | researchgate.nettandfonline.com |
Formation of Binuclear Triphenylantimony(V) Catecholates
Binuclear triphenylantimony(V) catecholates can be synthesized using N-donor linker ligands. mdpi.com These complexes, with the general formula (Cat)Ph₃Sb-linker-SbPh₃(Cat), are typically formed by reacting a mononuclear triphenylantimony(V) catecholate, (Cat)SbPh₃, with a bidentate nitrogen donor ligand that acts as a linker. mdpi.commdpi.comresearchgate.net
The synthesis is generally straightforward, involving the treatment of the mononuclear catecholate with the linker ligand in a non-coordinating solvent like dry toluene (B28343). mdpi.comresearchgate.netnih.gov A variety of linker ligands have been successfully employed, including pyrazine (B50134) (Pyr), 4,4′-bipyridyl (Bipy), bis-(pyridine-4-yl)-disulfide (PySSPy), and diazobicyclo smolecule.comsmolecule.comsmolecule.comoctane (DABCO). mdpi.comresearchgate.netnih.gov
The resulting binuclear structures have been confirmed by single-crystal X-ray analysis for several derivatives. mdpi.comresearchgate.netnih.gov For instance, a series of binuclear complexes with different substituted catecholates and linkers like Bipy and DABCO have been prepared and characterized. researchgate.netnih.gov Furthermore, tetranuclear macrocyclic compounds can be formed, for example, by reacting a bis-catecholate complex like Ph₃Sb(Cat-Spiro-Cat)SbPh₃ with Bipy in a 1:1 molar ratio. mdpi.comnih.govsemanticscholar.org
| Linker Ligand | Abbreviation | Resulting Complex Type | Reference |
| Pyrazine | Pyr | (Cat)Ph₃Sb-Pyr-SbPh₃(Cat) | mdpi.comresearchgate.netnih.gov |
| 4,4′-Bipyridyl | Bipy | (Cat)Ph₃Sb-Bipy-SbPh₃(Cat) | mdpi.comresearchgate.netnih.gov |
| Bis-(pyridine-4-yl)-disulfide | PySSPy | (Cat)Ph₃Sb-PySSPy-SbPh₃(Cat) | mdpi.comresearchgate.netnih.gov |
| Diazobicyclo smolecule.comsmolecule.comsmolecule.comoctane | DABCO | (Cat)Ph₃Sb-DABCO-SbPh₃(Cat) | mdpi.comresearchgate.netnih.gov |
Complexes with Benzoic Acid Derivatives
This compound reacts with benzoic acid derivatives to form triphenylantimony(V) dicarboxylate complexes. mdpi.com These reactions are typically carried out via a salt metathesis reaction. The benzoic acid derivative is first deprotonated to form its sodium salt, which is then treated with triphenylantimony(V) dichloride. mdpi.com
For example, complexes with acetylsalicylic acid (HL1) and 3-acetoxybenzoic acid (HL2) have been synthesized, yielding [Ph₃Sb(L1)₂] and [Ph₃Sb(L2)₂]·CHCl₃, respectively. mdpi.comresearchgate.netnih.gov Characterization of these complexes by IR spectroscopy shows the disappearance of the broad ν-OH band of the free carboxylic acid, indicating deprotonation and coordination to the antimony atom through the carboxyl oxygen. mdpi.com X-ray crystallographic studies of these complexes reveal a five-coordinated, highly distorted trigonal bipyramidal geometry, with the three phenyl groups in the equatorial positions and the two carboxylate ligands in the axial sites. mdpi.comresearchgate.net
| Benzoic Acid Derivative | Abbreviation | Resulting Complex Formula | Reference |
| Acetylsalicylic acid | HL1 | [Ph₃Sb(L1)₂] | mdpi.comresearchgate.netnih.gov |
| 3-Acetoxybenzoic acid | HL2 | [Ph₃Sb(L2)₂]·CHCl₃ | mdpi.comresearchgate.netnih.gov |
Oxidation and Reduction Reactions
Oxidative Addition Reactions
This compound is formed through the oxidative addition of chlorine to triphenylantimony. wikipedia.org This is a characteristic reaction for stibines (tricoordinate antimony compounds), which act as soft Lewis donors. wikipedia.org The general reaction is Ph₃Sb + Cl₂ → Ph₃SbCl₂. wikipedia.org
This compound itself can participate in further oxidative addition reactions. For instance, it reacts with o-quinones to form catecholates. smolecule.com This reactivity is a key method for synthesizing various triphenylantimony(V) catecholate complexes. researchgate.net The oxidative addition of diphenyldichalcogenides (PhEEPh, where E = S, Se, Te) to low-valent organoantimony(I) compounds also exemplifies this reaction type, leading to compounds where the antimony(I) atom is oxidized. acs.orgfigshare.comresearchgate.net
Redox Properties of Antimony(V) Catecholates
The redox properties of triphenylantimony(V) catecholates are of significant interest and have been extensively studied, primarily using cyclic voltammetry. researchgate.netmdpi.com These properties are influenced by the substituents on the catecholate ligand and the nature of any additional ligands coordinated to the antimony center. mdpi.comsemanticscholar.orgresearchgate.net
The electrochemical behavior of these complexes typically involves the redox-active catecholate ligand, which can undergo sequential one-electron oxidations from catecholate (Cat) to semiquinone (SQ) and then to quinone (Q). mdpi.comsemanticscholar.org Electron-withdrawing groups on the catecholate ring generally shift the oxidation potentials to more anodic (positive) values, while electron-donating groups have the opposite effect. researchgate.netmdpi.comresearchgate.net For example, the presence of an electron-withdrawing sulfur atom at position 3 of the catecholate ligand shifts the first oxidation potential (Cat/SQ) to the anodic region by 0.06–0.08 V compared to the unsubstituted analogue. mdpi.comnih.gov
Coordination of N-donor ligands to the antimony atom in these catecholate complexes can alter the mechanism of electrochemical oxidation. mdpi.comsemanticscholar.org For instance, with ligands like pyrazine, 4,4'-bipyridyl, and bis-(pyridine-4-yl)-disulfide, the two successive one-electron oxidation steps can merge into a single multi-electron process. mdpi.comsemanticscholar.org In contrast, the coordination of a strong donor like diazabicyclo smolecule.comsmolecule.comsmolecule.comoctane (DABCO) causes a significant cathodic shift (by about 0.4 V) of the catecholate oxidation potentials, which is attributed to an increase in the electron density at the antimony center. mdpi.comnih.govsemanticscholar.org
| Ligand/Substituent | Effect on Oxidation Potential | Mechanism Change | Reference |
| Electron-withdrawing group on catecholate | Anodic shift | - | researchgate.netmdpi.comnih.gov |
| Electron-donating group on catecholate | Cathodic shift | - | researchgate.netresearchgate.net |
| Pyrazine, Bipy, PySSPy | - | Two 1e⁻ steps merge into one multi-electron step | mdpi.comsemanticscholar.org |
| DABCO | Significant cathodic shift (~0.4 V) | - | mdpi.comnih.govsemanticscholar.org |
Ligand Exchange and Redistribution Reactions
Ligand exchange and redistribution reactions are known to occur in organoantimony(V) compounds. For mixed pentaarylantimony compounds, ligand exchange reactions have been observed to take place in solution upon heating, rather than ligand coupling reactions. nii.ac.jp For instance, heating a mixture of Tol₅Sb and Ar₅Sb in benzene (B151609) at 60 °C leads to an equilibrium mixture containing various mixed aryl-tolyl antimony species. nii.ac.jp The synthesis of mixed pentaarylantimony compounds often requires careful control of reaction conditions to avoid these redistribution reactions. nii.ac.jp
In the context of triphenylantimony dihalides, exchange reactions involving mixed halides of the type (CH₃)₃SbClX have been studied to understand their mechanisms. acs.org Similarly, the synthesis of triphenylantimony(V) catecholates from triphenylantimony(V) dibromide and catechol thioethers in the presence of a base is an example of a ligand exchange process. nih.govnih.gov The reaction of this compound with silver salts of carboxylic acids to form dicarboxylates is another instance of metathetical ligand exchange. asianpubs.orgijsit.comresearchgate.netgrafiati.com
Reaction with Bis(2,6-dichlorophenoxo)triphenylantimony
This compound undergoes a ligand redistribution reaction with bis(2,6-dichlorophenoxo)triphenylantimony. researchgate.netresearchgate.net This reaction yields chloro(2,6-dichlorophenoxo)triphenylantimony, a mixed-ligand derivative of pentavalent antimony. researchgate.netresearchgate.net The formation of this product, Ph₃SbCl(OC₆H₃Cl₂-2,6), proceeds through an exchange of a chloride ligand from this compound with a 2,6-dichlorophenoxo group. researchgate.netresearchgate.net
X-ray diffraction analysis of the resulting compound, chloro(2,6-dichlorophenoxo)triphenylantimony, provides detailed insights into its molecular structure. The antimony atom adopts a distorted trigonal-bipyramidal coordination geometry. researchgate.net In this configuration, the more electronegative chloro and 2,6-dichlorophenoxo ligands occupy the axial positions, while the three phenyl groups are situated in the equatorial plane. researchgate.net
Table 1: Selected Crystallographic Data for Chloro(2,6-dichlorophenoxo)triphenylantimony
| Parameter | Value |
|---|---|
| Axial Angle (O-Sb-Cl) | 179.59(5)° |
| Equatorial Angles (C-Sb-C) | 115.72(9)°–124.87(10)° |
| Sb-C Bond Lengths | 2.090(11) Å – 2.136(9) Å |
| Sb-Cl Bond Length | 2.464(4) Å |
| Sb-O Bond Length | 2.102(7) Å |
Data sourced from crystallographic analysis of Ph₃SbCl(OC₆H₃Cl₂-2,6). researchgate.net
Phenylation Reactions
This compound and related pentavalent antimony compounds serve as effective phenylation agents in various chemical transformations. researchgate.net In reactions catalyzed by palladium salts, the phenyl groups from the antimony compound can be transferred to other substrates. researchgate.net For instance, the phenylation of olefins, a Heck-type reaction, can be achieved using phenylantimony compounds in the presence of a palladium(II) catalyst. researchgate.net The reaction involves the migration of a phenyl group from the antimony atom to the palladium center, forming a phenylpalladium species which then participates in the olefin arylation. researchgate.net
While triphenylantimony(V) dicarboxylates are noted as particularly efficient for C-phenylation, the underlying chemistry involves the transfer of phenyl groups from a Ph₃Sb core, a structure central to this compound. researchgate.net
Reactions with Organic Substrates in Synthesis
As a catalyst, this compound demonstrates significant utility in promoting several classes of organic reactions, often leveraging its Lewis acidic character. nbinno.comacs.org
Regioselective Cycloaddition of Aziridines with Heterocumulenes
This compound is employed as a catalyst for the regioselective cycloaddition of aziridines with heterocumulenes. sigmaaldrich.comlookchem.comsigmaaldrich.comscientificlabs.comsigmaaldrich.cn This catalytic role facilitates the synthesis of specific heterocyclic structures with high selectivity and efficiency. lookchem.com The Lewis acidity of the antimony center is believed to activate the substrates, directing the cycloaddition pathway. acs.org
Reaction of Epoxides with Carbon Dioxide
The compound serves as an effective catalyst in the reaction between epoxides and carbon dioxide to produce cyclic carbonates. sigmaaldrich.comlookchem.comsigmaaldrich.comscientificlabs.comsigmaaldrich.cn This transformation is a significant process in carbon capture and utilization, converting CO₂ into valuable chemical products. rsc.org The catalytic cycle generally involves the Lewis acidic antimony center activating the epoxide, making it more susceptible to nucleophilic attack by carbon dioxide. researchgate.netnih.gov This reaction pathway offers high regioselectivity for the synthesis of five-membered cyclic carbonates. lookchem.com
Suzuki-Type Cross-Couplings
This compound is utilized as a reactant or catalyst in Suzuki-type cross-coupling reactions. sigmaaldrich.comlookchem.comsigmaaldrich.cn These reactions are fundamental for the formation of aryl-aryl bonds. scispace.com In this context, the triphenylantimony compound can act as a source of phenyl groups, which are transferred to an aryl halide or triflate in the presence of a palladium catalyst. scispace.comresearchgate.net The efficiency of this process highlights the utility of organoantimony reagents in constructing biaryl motifs, which are common in pharmaceuticals and advanced materials. scispace.com
Friedel-Crafts Alkylation
Leveraging its properties as a Lewis acid, this compound can catalyze Friedel-Crafts alkylation reactions. nbinno.comresearchgate.net In this classic electrophilic aromatic substitution, the catalyst enhances the electrophilicity of the alkylating agent, typically an alkyl halide. wikipedia.org The interaction between the alkyl halide and this compound generates a more potent electrophile, which then reacts with an aromatic ring to form a new carbon-carbon bond. wikipedia.org
Table 2: Catalytic Applications of this compound
| Reaction Type | Substrates | Product Type |
|---|---|---|
| Regioselective Cycloaddition | Aziridines, Heterocumulenes | Heterocyclic compounds |
| Reaction with CO₂ | Epoxides, Carbon Dioxide | Cyclic Carbonates |
| Suzuki-Type Cross-Coupling | Aryl boronic acids, Aryl halides | Biaryl compounds |
Reactions with Dithiols and Thioether Derivatives
This compound undergoes exchange reactions with dithiols to form new organoantimony compounds. Research has shown that in the presence of a base such as triethylamine, this compound reacts with substituted benzene-1,2-dithiols. researchgate.netresearchgate.netresearchgate.net This reaction results in the formation of triphenylantimony(V) dithiolate derivatives. researchgate.netresearchgate.netresearchgate.net For instance, the interaction between 3,6-dichlorobenzene-1,2-dithiol (B1227017) and this compound yields triphenylantimony(V) 3,6-dichlorobenzene-1,2-dithiolate. researchgate.netresearchgate.net
The general scheme for this type of reaction involves the substitution of the two chloride ligands on the antimony atom by the two thiol groups of the dithiol, forming a cyclic structure. The reaction is facilitated by a base, which acts as a hydrogen chloride scavenger.
While direct reactions with simple thioethers are less commonly documented in the context of this compound, related studies on thioether derivatives provide insight into the reactivity of the Sb-C and Sb-Cl bonds. For example, new triphenylantimony(V) catecholates containing thioether groups have been synthesized. mdpi.com These syntheses, however, often start with triphenylantimony dibromide and pre-functionalized catechol thioethers. mdpi.comnih.gov The synthesis of these catechol thioethers can be achieved through reactions involving dithiols. nih.gov The resulting triphenylantimony(V) complexes containing thioether functionalities exhibit interesting electrochemical properties, where both the catecholate group and the thioether linker can be involved in redox processes. mdpi.com
Table 1: Examples of Reactions with Dithiols
Polymerization Reactions
This compound plays a significant role in the field of polymer chemistry, primarily as a reactant in condensation polymerization and as a Lewis acid catalyst. chemimpex.comontosight.ai
Its ability to react with difunctional monomers has been utilized to create organometallic polymers. A notable example is its use in interfacial polymerization with dicarboxylic acids to form polyesters. lupinepublishers.com For instance, the reaction between this compound and 3,5-pyridinedicarboxylic acid yields a polyester (B1180765) where the triphenylantimony moiety is incorporated into the polymer backbone. lupinepublishers.comoatext.com This type of polycondensation reaction is typically rapid. lupinepublishers.com Similarly, this compound can react with poly(acrylic acid). pageplace.de The resulting condensation polymers, often formed with various Lewis bases, have been investigated for potential applications, including as antibacterial agents. researchgate.net
Furthermore, this compound can function as a Lewis acid in polymerization processes. chemimpex.comepo.org In this capacity, it can act as a catalyst or co-initiator in cationic polymerizations, contributing to the production of polymers with specific properties and sequence distributions. chemimpex.comepo.org For example, it has been listed as a potential Lewis acid for the copolymerization of monomers like isobutylene (B52900) and p-methylstyrene. epo.org
Table 2: Role of this compound in Polymerization
Catalytic Applications of Triphenylantimony Dichloride
Organic Transformations Catalyzed by Triphenylantimony (B1630391) Dichloride
Triphenylantimony dichloride is effective in promoting several types of organic reactions, from the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds to the synthesis of polymers.
The compound has been utilized as a catalyst or reagent in several important bond-forming reactions. It can serve as a phenylating agent in palladium-catalyzed C-H arylation reactions. For instance, in the synthesis of 2-phenylbenzofuran from benzofuran, this compound provides the phenyl group, reacting in the presence of a palladium acetate catalyst to yield the desired product. In a comparative study, it produced a high yield, demonstrating its effectiveness in C-C bond formation.
It has also been identified as a catalyst for other significant organic reactions, including:
Friedel-Crafts type reactions : Facilitating the alkylation and acylation of aromatic compounds.
Cycloaddition reactions : It catalyzes the regioselective cycloaddition of aziridines with heterocumulenes and the reaction of epoxides with carbon dioxide to form cyclic carbonates. sigmaaldrich.comlookchem.com
Cross-coupling reactions : The compound can act as a reactant in Suzuki-type cross-coupling reactions. lookchem.com
Table 1: Palladium-Catalyzed C-H Arylation of Benzofuran
| Arylating Agent | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound (Ph₃SbCl₂) | Pd(OAc)₂ (5 mol%) | CuCl₂ (2 eq.) | 1,2-DCE | 80 | 81 | mdpi.com |
This compound has been documented as a component in the synthesis of certain polyesters. It participates in the interfacial reaction with the salt of chelidonic acid to form organometallic polyesters. researchgate.net While antimony compounds, in general, are widely used as catalysts for producing polyesters like poly(ethyleneterephthalate) (PET), the specific use of this compound in large-scale industrial polymerization of common polyesters, polyamides, or polyurethanes is not extensively documented in the reviewed literature. researchgate.net The primary catalysts in polyurethane synthesis, for example, are typically organotin, bismuth, and zinc compounds. reaxis.com
Mechanism of Catalytic Action
The catalytic activity of this compound is rooted in its function as a Lewis acid. smolecule.com The central antimony(V) atom, bonded to three phenyl groups and two electronegative chlorine atoms, is electron-deficient. This allows it to accept electron pairs from other molecules (Lewis bases), such as carbonyls or epoxides. smolecule.com By coordinating to a reactant, the antimony center activates the molecule, making it more susceptible to nucleophilic attack and facilitating bond formation and cleavage. This mechanism is central to its role in reactions like Friedel-Crafts acylations and the formation of cyclic carbonates from epoxides. smolecule.com
Homogeneous vs. Heterogeneous Catalysis
In the documented applications, this compound typically functions as a homogeneous catalyst . This means the catalyst is dissolved in the reaction medium and exists in the same phase as the reactants. For example, in the C-H arylation of benzofuran and in polyester (B1180765) synthesis, the reactions are carried out in a solvent where all components, including the catalyst, are dissolved.
Homogeneous catalysis offers advantages such as high activity and selectivity due to the accessibility of the catalytic sites. However, a common challenge is the separation of the catalyst from the product mixture after the reaction is complete. There is limited information on the use of this compound as a heterogeneous catalyst, where it would be in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
Catalyst Design and Optimization Strategies
Strategies to design and optimize catalysts based on this compound focus on modifying its molecular structure to tune its catalytic properties. Key approaches include:
Ligand Modification : The Lewis acidity of the antimony center can be adjusted by changing the substituents on the phenyl rings or by replacing the chloride ligands with other groups. acs.org For instance, introducing electron-withdrawing groups on the phenyl rings can increase the Lewis acidity, potentially enhancing catalytic activity. Conversely, replacing the chloride ions with other ligands, such as carboxylates or thiolates, creates new complexes with different solubility and reactivity profiles. researchgate.net
Formation of Adducts : this compound can react with other metal chlorides, like antimony trichloride (B1173362), to form addition compounds. smolecule.com These new structures may exhibit altered catalytic behavior.
Process Optimization : Standard optimization strategies involve adjusting reaction parameters such as temperature, solvent, and catalyst concentration. In multi-component catalytic systems, such as the palladium-catalyzed arylation, optimizing the ratio of this compound to the transition metal catalyst is crucial for achieving high yields.
These strategies aim to improve catalyst stability, activity, selectivity, and ease of recovery, thereby expanding its practical applications in organic synthesis. acs.org
Biological and Pharmaceutical Research Applications of Triphenylantimony Dichloride
Antitumor and Anticancer Activity Mechanisms
The exploration of triphenylantimony (B1630391) dichloride in oncology has revealed its potential as a cytotoxic agent against various cancer cells. Its mechanisms of action are multifaceted, involving direct effects on cancer cells and interactions with key biological molecules.
Exploration in Drug Formulation and Antitumor Agents
Triphenylantimony dichloride has been investigated as a precursor in the synthesis of novel antitumor agents and in various drug formulations. oatext.comchemimpex.com Its unique chemical properties make it a valuable component in the development of organometallic compounds with potential therapeutic applications. chemimpex.com Researchers have synthesized polymers incorporating this compound, which have demonstrated cytotoxic activity against cancer cell lines. oatext.comoatext.com These polymeric structures are being explored for their potential to offer different modes of action compared to traditional chemotherapy agents like cisplatin. lupinepublishers.com The rationale behind incorporating metals like antimony into macromolecules is to leverage the enhanced permeability and retention (EPR) effect, where large molecules preferentially accumulate in tumor tissues. oatext.com
Inhibition of Cancer Cell Lines (e.g., pancreatic, breast)
This compound and its derivatives have shown inhibitory effects against a range of cancer cell lines, with notable activity against pancreatic and breast cancer cells.
In studies involving pancreatic cancer, polymers derived from this compound have demonstrated the ability to inhibit the growth of cell lines such as the adenocarcinoma cell line AsPC-1 and the epithelioid carcinoma cell line PANC-1. tandfonline.comprimescholars.com For instance, a polymer of this compound and glycyrrhetinic acid showed inhibition of both AsPC-1 and PANC-1 cell lines. tandfonline.com While the monomer itself can show some inhibition, likely due to the generation of hydrochloric acid in the testing media, the polymeric forms exhibit distinct activity. tandfonline.com
With respect to breast cancer, derivatives of this compound have been tested against human breast adenocarcinoma cell lines, including the hormone-receptor-positive MCF-7 and the hormone-receptor-negative MDA-MB-231. researchgate.netmeddocsonline.orgnih.gov One study on a derivative, trans-O,O-[Ph3SbV(Carv)2] (TPAC), showed it inhibited both MCF-7 and MDA-MB-231 cell lines more effectively than normal human fetal lung fibroblast cells (MRC-5). researchgate.netnih.gov The activity of such compounds is often compared to the widely used anticancer drug, cisplatin. oatext.com
Table 1: Inhibitory Activity of this compound Derivatives on Cancer Cell Lines
| Derivative/Polymer | Cancer Cell Line | Type | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Polymer with Glycyrrhetinic Acid | AsPC-1 | Pancreatic Adenocarcinoma | Inhibition of cell growth | tandfonline.com |
| Polymer with Glycyrrhetinic Acid | PANC-1 | Pancreatic Epithelioid Carcinoma | Inhibition of cell growth | tandfonline.com |
| Polymer with 3,5-pyridinedicarboxylic acid | Not specified | Not specified | Decent EC50 and CI50 values | oatext.comoatext.com |
| trans-O,O-[Ph3SbV(Carv)2] (TPAC) | MCF-7 | Breast Adenocarcinoma (ER+) | Inhibition of cell proliferation | researchgate.netnih.gov |
| trans-O,O-[Ph3SbV(Carv)2] (TPAC) | MDA-MB-231 | Breast Adenocarcinoma (ER-) | Inhibition of cell proliferation | researchgate.netnih.gov |
Interactions with DNA and Biological Macromolecules
The anticancer activity of this compound derivatives is also attributed to their ability to interact with DNA and other essential biological macromolecules. Studies have shown that these compounds can bind to calf thymus DNA (ct-DNA), primarily through intercalation. tandfonline.com This mode of binding involves the insertion of the compound between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cancer cell death. tandfonline.commdpi.com
The mechanism is believed to be different from that of platinum-based drugs like cisplatin, suggesting a lack of cross-resistance. oatext.com Fluorescence spectroscopy has been a key technique in confirming the intercalative binding mode of these antimony compounds with DNA. tandfonline.com Furthermore, the interaction is not limited to DNA; these organometallic agents can also interact with other crucial proteins and enzymes within the cell. oatext.comoatext.com For example, some organobismuth compounds, which are chemically related to organoantimony compounds, have been shown to inhibit enzymes like human glyoxalase I, a potential target for cancer therapy. jst.go.jp
Antileishmanial Activity and Tropical Disease Research
This compound and its complexes have been evaluated for their efficacy against parasitic protozoa, particularly Leishmania species, the causative agents of leishmaniasis. Research has demonstrated its activity against both Leishmania infantum, which causes visceral leishmaniasis, and Leishmania amazonensis, associated with the cutaneous form of the disease. nih.govresearchgate.netresearchgate.net
In in vitro studies, organoantimony(V) complexes derived from this compound were active against Leishmania promastigotes. nih.govresearchgate.net Interestingly, these pentavalent organoantimony complexes were found to be more active against Leishmania promastigotes than the standard trivalent antimonial drug, tartar emetic. nih.gov This is noteworthy because other pentavalent antimonial drugs are often inactive in the promastigote model. nih.gov The development of new antileishmanial agents is critical due to the high cost and severe side effects of current pentavalent antimonial therapies. researchgate.netclinmedjournals.org
Table 2: Antileishmanial Activity of Triphenylantimony(V) Complexes
| Leishmania Species | Form | Compound Type | IC50 Range (µM) | Reference(s) |
|---|---|---|---|---|
| L. infantum | Promastigote | Organoantimony(V) complexes | 8.9–30.7 | nih.govresearchgate.net |
| L. amazonensis | Promastigote | Organoantimony(V) complexes | 8.9–30.7 | nih.govresearchgate.net |
Antibacterial and Antifungal Properties
The antimicrobial potential of this compound and its derivatives has been explored against various bacterial and fungal strains. These compounds have shown promise as broad-spectrum antimicrobial agents.
In terms of antibacterial activity, this compound-derived complexes have been tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net These pathogens are significant causes of nosocomial infections and often exhibit multidrug resistance, highlighting the need for new therapeutic options. nih.govplos.org Studies have shown that organoantimony(V) complexes exhibit antibacterial properties against these strains. nih.govresearchgate.net
The antifungal activity of triphenylantimony(V) complexes has also been reported, with research indicating their potential as antifungal agents. researchgate.netconnectjournals.com Synthesized complexes have been screened for their activity against various fungi, attributing their biological action to the presence of the organoantimony(V) moiety. researchgate.netconnectjournals.com The development of these compounds is driven by the wide structural diversity and interesting biological applications of antimony(V) complexes containing oxygen, chlorine, fluorine, and nitrogen ligands. researchgate.netconnectjournals.com
Table 3: Antibacterial Activity of Triphenylantimony(V) Complexes
| Bacterial Strain | Gram Stain | Compound Type | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Organoantimony(V) complexes | Antibacterial activity | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Gram-negative | Organoantimony(V) complexes | Antibacterial activity | nih.govresearchgate.net |
Antioxidant and Antiradical Activity Studies
This compound and its derivatives, particularly catecholate complexes, have been investigated for their antioxidant and antiradical properties. These studies often employ methods such as the oleic acid autoxidation assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Research has shown that triphenylantimony(V) catecholate complexes can act as antioxidants by inhibiting lipid peroxidation processes. researchgate.net In the autoxidation of oleic acid, a model for lipid peroxidation, some triphenylantimony(V) dithiolate derivatives demonstrated a protective effect. researchgate.net The antioxidant activity is influenced by the nature of the ligands attached to the antimony center. researchgate.netresearchgate.net
Table 4: Antioxidant and Antiradical Activity of Triphenylantimony(V) Derivatives
| Assay | Compound Type | Observed Effect | Reference(s) |
|---|---|---|---|
| Oleic Acid Autoxidation | Dithiolate derivative | Inhibition of oxidation | researchgate.net |
| Oleic Acid Autoxidation | Catecholate complexes | Inhibition of oxidation | researchgate.net |
| DPPH Radical Scavenging | Catecholate complexes | Radical scavenging activity | mdpi.com |
Inhibition of Lipid Peroxidation
This compound and its derivatives have been investigated for their antioxidant properties, specifically their ability to inhibit lipid peroxidation. Research has shown that certain triphenylantimony(V) complexes containing catecholate ligands can act as effective traps for radicals, neutralize alkylperoxy radicals, and inhibit lipid peroxidation processes. mdpi.comnih.govresearchgate.net The antioxidant activity is influenced by the nature of the substituents on the catecholate ligand and at the central antimony atom. mdpi.com
In a study examining the antioxidant activity of various compounds during oleic acid autoxidation, it was observed that this compound itself exhibited a protective effect against oxidation. researchgate.net The introduction of triphenylantimony(V) catecholates into model systems of lipid peroxidation, such as liver homogenates, has demonstrated a range of effects from weak pro-oxidant to pronounced antioxidant activity, depending on the specific structure of the complex. researchgate.net Some of these complexes have been found to be more effective inhibitors of lipid peroxidation than the standard antioxidant, ionol. researchgate.net
The mechanism of inhibition is believed to involve the redox-active catecholate ligand, which can neutralize radicals. researchgate.net The presence of a thioether linker in some catechol derivatives can also contribute to antioxidant activity by decomposing hydroperoxides. mdpi.com The electrochemical properties of these complexes, specifically their oxidation potentials, are linked to their antioxidant capabilities. mdpi.com
Table 1: Antioxidant Activity of Triphenylantimony(V) Catecholates in Lipid Peroxidation
| Compound/Complex | Model System | Observed Effect | Reference |
| This compound | Oleic acid autoxidation | Protective effect | researchgate.net |
| Triphenylantimony(V) catecholates | Liver homogenates, sturgeon sperm, human red blood cells | Ranged from weak pro-oxidant to pronounced antioxidant | researchgate.net |
| Triphenylantimony(V) catecholates with thioether groups | Not specified | Can act as radical scavengers and inhibit lipid peroxidation | mdpi.com |
Pharmacology and Biochemistry of Antimony Compounds in Biological Systems
Antimony compounds have a long history in medicine, particularly as antiparasitic agents. rsc.org While pentavalent antimonials like sodium stibogluconate (B12781985) and meglumine (B1676163) antimonate (B1203111) are used to treat leishmaniasis, their exact mechanisms of action and metabolism are still under investigation. rsc.orgresearchgate.netscispace.com It is generally thought that pentavalent antimony (Sb(V)) acts as a prodrug, being reduced to the more toxic and active trivalent form (Sb(III)) within the biological system. researchgate.netscispace.com This reduction can occur both enzymatically and non-enzymatically. rsc.org
The biological activity of antimony compounds is linked to their interaction with various biomolecules. researchgate.net Antimony is known to bind to sulfhydryl groups in enzymes that are crucial for tissue respiration. nih.gov This interaction can disrupt essential biological processes. Thiol-containing molecules, such as glutathione (B108866) (GSH), and ribose-containing biomolecules are thought to play a role in mediating the pharmacological effects of these drugs. researchgate.netscispace.com
Potential molecular targets for antimony compounds include trypanothione (B104310) reductase and zinc-finger proteins. researchgate.netscispace.com The interaction with these targets can interfere with the parasite's metabolism and survival. Furthermore, antimony compounds can interact with DNA, proteins, and enzymes, which influences their absorption, accumulation, and excretion in the body. researchgate.net
Toxicological Studies and Biological Safety Considerations
The toxicology of antimony compounds, including this compound, is a significant area of study. This compound is classified as harmful if swallowed or inhaled. nih.govsmolecule.com It can cause irritation to the skin, eyes, and respiratory system. smolecule.com
Toxicological profiles for antimony indicate that it can cause damage to the lungs, heart, liver, and kidneys with prolonged exposure. nih.gov Antimony can also accumulate in various organs, including the spleen, heart, and thyroid gland. nih.gov The toxic effects of antimony are believed to be similar to those of acute arsenic poisoning, primarily through the inhibition of vital enzymes by binding to sulfhydryl groups. nih.gov
In terms of genotoxicity and carcinogenicity, there is no indication that this compound is a carcinogen, as it is not listed by the International Agency for Research on Cancer (IARC). nih.gov However, it is known to be a dermatotoxin, causing skin burns. nih.gov The compound is also considered toxic to aquatic life with long-lasting effects. smolecule.comfishersci.sespectrumchemical.com
Table 2: Toxicological Profile of this compound
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed | H301 / H302 sigmaaldrich.comsigmaaldrich.com |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 nih.govsmolecule.com |
| Skin Corrosion/Irritation | Causes skin burns | - nih.gov |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects | H411 smolecule.comsigmaaldrich.com |
Applications in Materials Science and Engineering
Precursor for Synthesis of Novel Organoantimony Compounds
Triphenylantimony (B1630391) dichloride is a key starting material in the synthesis of a wide array of other organoantimony compounds. chemimpex.comwikipedia.org Its utility as a precursor stems from its reactivity, allowing for the substitution of its chloride ligands. chemimpex.com This has been demonstrated in the synthesis of various derivatives, including:
Triphenylantimony(V) dicarboxylate complexes : These are formed through reactions with carboxylic acids, such as benzoic acid derivatives. nih.gov For example, it reacts with the silver salt of a carboxylic acid to yield new antimony(V) complexes. researchgate.net
Tetraphenylantimony compounds : This versatile precursor is a reactant in the synthesis of tetraphenylantimony compounds that possess arylcarbonyloxy moieties. sigmaaldrich.com
Macrocyclic organoantimony(V) complexes : It is used to create symmetrical 24-membered macrocyclic organoantimony(V) complexes. sigmaaldrich.com
Organoantimony(V) cyanoximates : These compounds have been synthesized and characterized, showing a distorted trigonal bipyramid geometry around the pentavalent antimony atom. missouristate.edu
The ability to use triphenylantimony dichloride to build more complex organometallic structures makes it a foundational compound in organoantimony chemistry, enabling research into new materials with unique properties. chemimpex.comresearcher.life
Development of New Materials including Polymers
The stability and reactivity of this compound make it a valuable component in the development of new materials, particularly polymers. chemimpex.comsolubilityofthings.com It can act as a catalyst in polymerization reactions, helping to create advanced materials with specific, tailored properties. chemimpex.com
Research has shown its application in the synthesis of various polymers:
Polyesters : this compound can undergo interfacial reaction with the salt of chelidonic acid to form polyesters in moderate yields. mtsu.edu
Polymerization of ethylene (B1197577) oxide : While triphenylantimony dibromide can induce polymerization on its own, the addition of triphenylphosphine (B44618) as a co-catalyst significantly enhances the catalytic activity. researchgate.net This binary system proceeds in two steps: a cationic step followed by a coordinated polymerization. researchgate.net
The use of this compound and related compounds as catalysts or monomers allows for the creation of polymers with integrated metal atoms, opening pathways to materials with novel thermal, optical, or electronic properties.
Role in Semiconductor Materials and Electronics
Antimony and its compounds play a significant role in the semiconductor industry. americanelements.comwikipedia.org Elemental antimony is frequently used as an n-type dopant for silicon in the production of semiconductor devices. missouristate.eduamericanelements.com Organoantimony compounds, in a broader sense, are investigated for their potential in semiconductor materials and electronics. solubilityofthings.comuni-marburg.de While direct applications of this compound are still emerging, the foundational role of antimony compounds is well-established. For instance, stibine (B1205547) (SbH3), a gaseous antimony compound, is used in semiconductor technology. missouristate.edu The unique electronic properties of organoantimony compounds make them a subject of ongoing research for applications in electronics. solubilityofthings.com
Applications in Solar Energy and Water Treatment
Organometallic compounds like this compound are being explored for applications in renewable energy and environmental remediation. americanelements.com
Solar Energy : Antimony-based materials, such as antimony selenide (B1212193) (Sb2Se3) and antimony sulfide (B99878) (Sb2S3), are gaining attention as absorber materials in thin-film solar cells. numberanalytics.commdpi.comresearchgate.net These materials are composed of earth-abundant elements and possess excellent optical properties, including a high absorption coefficient. mdpi.comresearchgate.netftmc.lt Research into antimony-based perovskite-inspired materials is also underway to improve solar cell efficiency. tuni.fi The development of these solar cells often involves various deposition techniques like vapor transport deposition. ftmc.ltresearchgate.net
Water Treatment : this compound is noted for its non-aqueous solubility, a property that makes it suitable for certain water treatment applications. americanelements.com Additionally, related triphenylantimony(V) derivatives have been studied for their ability to separate fluoride (B91410) and chloride in water systems through solvent extraction. labproinc.com
Flame Retardant Properties of Antimony Compounds (general context)
Antimony compounds, most notably antimony trioxide (Sb₂O₃), are highly effective as flame retardant synergists, particularly when combined with halogenated materials like those containing chlorine and bromine. wikipedia.orghmroyal.comup.ac.za Antimony trioxide on its own has minimal flame-retardant properties. hmroyal.comnihonseiko.co.jp However, its combination with halogenated compounds creates a powerful synergistic effect that significantly suppresses fire. up.ac.zaspecialchem.com
The mechanism of this synergy involves two primary phases:
| Phase | Mechanism | Description |
|---|---|---|
| Gas Phase | Free Radical Trapping | During combustion, the halogenated compound releases hydrogen halides (HCl or HBr). These react with antimony trioxide to form volatile antimony halides (e.g., SbCl₃) and antimony oxyhalides. hmroyal.comup.ac.za These antimony species act as "free radical traps" in the gas phase, interrupting the chemical chain reactions that sustain the flame. hmroyal.comaerofiltri.it |
| Solid Phase | Char Formation | In the solid phase, antimony oxide promotes the formation of char on the surface of the material. hmroyal.com This char layer acts as an insulating barrier, cutting off the supply of oxygen to the underlying material and preventing the release of flammable volatile gases. hmroyal.com In plastics, this process can also promote crosslinking, which stabilizes the polymer and minimizes decomposition. hmroyal.com |
This dual-action mechanism makes the antimony/halogen system a highly efficient and widely used flame retardant in numerous materials, including plastics, textiles, and electronics. hmroyal.comup.ac.za Other antimony compounds like antimony pentoxide and sodium antimonate (B1203111) are also used, sometimes chosen for specific polymer applications to avoid unwanted side effects like pigmentation. up.ac.za
Environmental Fate and Considerations Academic Perspective
Understanding Environmental Impact of Organometallic Compounds
Organometallic compounds can enter the environment through various pathways, including industrial discharges and waste disposal. antimony.com Once released, their impact is largely determined by their stability, toxicity, and the toxicity of their degradation products. chemos.de Many organometallic compounds are more toxic than their inorganic counterparts due to increased lipid solubility, which can lead to bioaccumulation in organisms. env.go.jpscbt.com The biochemical modification of metals and metalloids, such as antimony, through the formation of organometallic species can increase their environmental mobility and potential for bioaccumulation in fatty tissues. env.go.jp
The environmental processing of elements like antimony is fundamentally influenced by the formation of such organometallic species. env.go.jp While some organometallic compounds have been used commercially for decades, leading to direct interaction with the natural environment, the specific environmental fate of many, including triphenylantimony (B1630391) dichloride, is not well-documented. chemos.de General concerns with organometallic compounds in the environment are their persistence, potential for concentration, and high toxicity, which can be greater than the elemental form. antimony.com
Disposal and Use Considerations of Organoantimony Compounds
The proper disposal of organoantimony compounds like triphenylantimony dichloride is critical to prevent environmental contamination. Waste material containing this compound must be disposed of in accordance with hazardous waste regulations. chemicalbook.comfishersci.com Recommended disposal methods include mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.com It is imperative that this waste is not emptied into drains or released into the environment. chemos.de Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for its disposal. fishersci.com
When handling this compound, precautions should be taken to avoid dust formation and release into the environment. fishersci.com Uncleaned containers should be treated with the same level of caution as the product itself. chemicalbook.com Due to its hazardous nature, only approved packaging should be used for its transport and disposal. chemos.de In the European Union, antimony trioxide, a related inorganic compound, is classified as a "heavy metal" in the context of hazardous waste, and there are established leaching limit values for its acceptance in landfills. antimony.com Regulations also set maximum air emission limits for antimony from waste incineration. antimony.com In the United States, California's Proposition 65 lists diantimony (B1203571) trioxide as a substance known to cause cancer, requiring warnings about significant exposures from environmental releases. antimony.com
Mobility, Fate, and Transport of Antimony in the Environment (general context)
The mobility, fate, and transport of antimony in the environment are primarily governed by its chemical speciation and the biogeochemical conditions of the surrounding matrix. rsc.orgwur.nl Antimony can exist in different oxidation states, mainly Sb(III) and Sb(V), which significantly influence its behavior. nih.gov The speciation of antimony is crucial as it affects its bioavailability and toxicity. rivm.nl
In soil environments, the mobility of antimony is influenced by factors such as pH and the presence of iron and manganese oxyhydroxides, which can adsorb antimony species. rsc.orgnih.gov The aging of antimony in soil can lead to a decrease in its mobility as it becomes more strongly bound to soil particles over time. nih.gov Fine soil particles, due to their larger surface area, can play a significant role in the transport of antimony, as they are more easily carried in the water column. researchgate.net
While the environmental behavior of inorganic antimony has been the subject of considerable research, less is known about the mobility and transport of organoantimony compounds. The formation of organometallic species can, in some cases, increase the environmental mobility of the element. env.go.jp
Antimony Leaching and Chemical Species Analysis
Leaching is a key process that can mobilize antimony from solid matrices, such as mining residues or waste materials, into the surrounding environment. mdpi.com The efficiency of antimony leaching is dependent on various factors, including the chemical form of the antimony, the properties of the leaching solution (lixiviant), temperature, and contact time. kuleuven.bejcsp.org.pk For instance, studies on stibnite (B1171622) ore have investigated the use of acidic ferric chloride solutions to leach antimony. jcsp.org.pk Environmentally friendlier approaches using deep eutectic solvents are also being explored for antimony extraction from mining wastes. mdpi.com
The analysis of antimony species in environmental samples presents a significant challenge. researchgate.net Total antimony concentrations can be determined using techniques like inductively coupled plasma-mass spectrometry (ICP-MS). researchgate.net However, understanding the environmental fate and toxicity requires the identification and quantification of the different chemical forms of antimony (speciation). researchgate.net This often requires the use of hyphenated analytical techniques, which couple a separation method, such as high-performance liquid chromatography (HPLC), with a sensitive detection method like ICP-MS. researchgate.net For organic compounds in water, methods like solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) are common. usgs.govnih.gov However, specific, validated analytical methods for determining this compound in complex environmental matrices like soil, water, or biota are not widely documented in the available literature.
Future Research Directions and Advanced Methodologies
Exploration of Novel Derivatizations and their Structure-Activity Relationships
The core structure of triphenylantimony (B1630391) dichloride offers a versatile platform for the synthesis of new derivatives with potentially enhanced biological activities or material properties. A primary area of future research lies in the systematic exploration of these derivatizations and the establishment of clear structure-activity relationships (SAR).
Researchers have already demonstrated that the modification of triphenylantimony dichloride can lead to compounds with significant biological potential. For instance, the synthesis of novel triphenylantimony(V) dicarboxylate complexes has been a fruitful avenue. By reacting this compound with various carboxylic acid derivatives, such as acetylsalicylic acid and 3-acetoxybenzoic acid, new complexes have been created. nih.gov These derivatives have shown promising in vitro antileishmanial and antibacterial activities. nih.gov
Further investigations could expand upon this by incorporating a wider array of carboxylate ligands with varying electronic and steric properties. A systematic study of how modifications to the phenyl rings or the carboxylate ligands affect the compound's efficacy and selectivity will be crucial. For example, the introduction of different functional groups on the phenyl rings could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its cellular uptake and interaction with biological targets.
A key aspect of this research will be to elucidate the precise molecular mechanisms underlying the observed biological activities. For example, studies have shown that some organoantimony compounds can induce the expression of perlecan in vascular endothelial cells, with the glucocorticoid receptor identified as a potential binding protein. nih.gov Understanding how different derivatives of this compound interact with such biological targets will be paramount in designing more potent and selective therapeutic agents.
| Derivative Type | Ligand Examples | Potential Biological Activity |
| Dicarboxylates | Acetylsalicylic acid, 3-acetoxybenzoic acid | Antileishmanial, Antibacterial nih.gov |
| Dithiolates | 3,6-dichlorobenzene-1,2-dithiol (B1227017) | Antioxidant researchgate.net |
| Catecholates | 3-RS-4,6-di-tert-butylcatechol | Antiradical mdpi.com |
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
Understanding the behavior of this compound and its derivatives in complex biological or chemical environments requires advanced analytical techniques capable of in situ measurements. Future research will increasingly rely on sophisticated spectroscopic and imaging methods to probe the compound's interactions and transformations in real-time.
Spectroscopic techniques such as Raman spectroscopy are well-suited for studying organometallic compounds. mt.com This method can provide valuable information about the vibrational modes of the molecule, offering insights into its structure and bonding. In situ Raman spectroscopy could be employed to monitor the stability of this compound derivatives in biological media or to observe their interaction with biomolecules.
For visualizing the distribution of the antimony-containing compounds within cells and tissues, advanced imaging techniques are indispensable. Methods like laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) and X-ray fluorescence microscopy (XFM) allow for the mapping of elemental distribution with high spatial resolution. nih.govacs.org These techniques can provide crucial information on the cellular uptake, subcellular localization, and biodistribution of this compound derivatives, which is vital for understanding their therapeutic efficacy and potential toxicity. The ability to distinguish between different isotopes can also be utilized in uptake studies. acs.org
Fluorescence microscopy is another powerful tool, particularly for organometallic complexes that exhibit luminescent properties. acs.org The development of fluorescent derivatives of this compound could enable real-time imaging of their dynamics within living cells, providing insights into their mechanisms of action.
| Technique | Information Provided | Application for this compound |
| Raman Spectroscopy | Molecular structure and bonding | In situ monitoring of stability and interactions mt.com |
| LA-ICP-MS | Elemental and isotopic distribution | Cellular uptake and biodistribution studies nih.govacs.org |
| X-ray Fluorescence Microscopy (XFM) | Elemental mapping | Visualization within biological samples nih.govnih.gov |
| Fluorescence Microscopy | Real-time localization and dynamics | Tracking of fluorescent derivatives in living cells acs.org |
Computational Drug Design and Materials Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with desired properties, both in the realm of medicine and materials science.
In the context of drug design, computational methods can be used to predict the binding affinity of this compound derivatives to specific biological targets. By understanding the three-dimensional structure of a target protein, researchers can perform virtual screening of a library of potential derivatives to identify those with the highest predicted activity. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, computational studies can help to elucidate the mechanism of action by modeling the interactions between the compound and its biological target at the atomic level. For instance, computational analysis has been used to understand the Lewis acidity of related organoantimony compounds, which can be crucial for their catalytic activity and interaction with biological molecules. acs.org
In materials science, computational methods can guide the design of new materials based on the this compound scaffold. For example, quantum chemical calculations can predict the electronic and optical properties of novel derivatives, aiding in the discovery of new materials for applications in electronics or photonics. These computational approaches can also be used to understand and predict the reactivity of these compounds, which is essential for their application as catalysts. scilit.com
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding synthetic methodologies to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.
Traditional organometallic synthesis often involves the use of hazardous reagents and solvents. solubilityofthings.com Green chemistry approaches aim to replace these with safer alternatives. This includes the use of renewable starting materials, less toxic solvents (such as water or bio-based solvents), and energy-efficient reaction conditions. acs.org For the synthesis of this compound and its derivatives, researchers will explore catalytic methods that reduce waste and improve atom economy. solubilityofthings.com
Innovations in this area may include the development of solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the design of recyclable catalysts. The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainability. strath.ac.uk This shift towards greener methodologies is essential for the long-term viability and environmental acceptance of organoantimony chemistry. unibe.chnih.gov
Interdisciplinary Research Opportunities
The diverse potential applications of this compound and its derivatives necessitate a highly interdisciplinary research approach, bridging chemistry, biology, medicine, and materials science.
Nanomedicine
In the field of nanomedicine, organometallic compounds are being explored for their potential in drug delivery systems. azolifesciences.com this compound derivatives could be incorporated into nanoscale carriers, such as liposomes or nanoparticles, to improve their targeted delivery to diseased tissues, enhance their bioavailability, and reduce systemic toxicity. azolifesciences.com This approach could be particularly beneficial for the development of new anticancer or antiparasitic agents. The unique properties of organometallic compounds can be leveraged to create stimuli-responsive drug delivery systems that release their payload only at the target site.
Environmental Remediation
The catalytic properties of organoantimony compounds suggest their potential application in environmental remediation. nih.gov For instance, they could be developed as catalysts for the degradation of persistent organic pollutants in water or soil. Antimony-based photocatalysts have already shown promise in degrading various environmental contaminants. acs.org Research in this area would involve designing robust and efficient catalysts based on the this compound framework and evaluating their performance in real-world environmental samples. The development of such catalysts could offer innovative solutions to pressing environmental challenges. nih.gov
Q & A
Basic Questions
Q. What are the standard synthesis protocols for Triphenylantimony dichloride, and how can purity be ensured?
- Methodology : this compound is typically synthesized via stoichiometric reactions involving antimony trichloride and triphenylantimony precursors. Key steps include:
- Use of anhydrous solvents (e.g., tetrahydrofuran, THF) to prevent hydrolysis .
- Addition of triethylamine to neutralize HCl byproducts, ensuring reaction efficiency .
- Purification via column chromatography or recrystallization to achieve ≥99% purity, as verified by elemental analysis .
- Data Table :
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Reaction Time | 3 days (room temperature) | |
| Purity | ≥99% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography resolves molecular geometry and confirms antimony-chlorine bond lengths (e.g., Sb-Cl ≈ 2.35–2.45 Å) .
- NMR spectroscopy (¹H, ¹³C) identifies phenyl group environments, with aromatic proton signals at δ 7.2–7.6 ppm .
- Elemental analysis validates stoichiometry (C: ~54%, H: ~3.8%, Cl: ~17.8%) .
Q. How should this compound be handled to ensure safety and stability?
- Methodology :
- Store under inert gas (argon/nitrogen) in sealed, light-resistant containers to prevent oxidation .
- Use gloveboxes for air-sensitive reactions and avoid aqueous environments to minimize hydrolysis .
Advanced Questions
Q. How can researchers address discrepancies in reported crystallographic data for this compound?
- Methodology :
- Cross-validate data using multiple techniques (e.g., compare X-ray results with DFT-calculated bond lengths) .
- Re-examine synthesis conditions (e.g., solvent purity, reaction time) to identify experimental variables affecting crystal formation .
- Data Table :
| Parameter | Reported Range | Source |
|---|---|---|
| Sb-Cl Bond Length | 2.35–2.45 Å | |
| C-Sb-C Angle | 94–98° |
Q. What strategies optimize this compound’s efficacy as a Lewis acid catalyst in organic synthesis?
- Methodology :
- Screen solvent polarity (e.g., dichloromethane vs. toluene) to enhance substrate-catalyst interactions .
- Monitor reaction progress via TLC and adjust catalyst loading (typically 5–10 mol%) to balance activity and side reactions .
- Pair with co-catalysts (e.g., palladium) for tandem reactions, improving yield in cross-coupling applications .
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
- Methodology :
- Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity in redox processes .
- Compare computed vibrational spectra (IR/Raman) with experimental data to validate antimony-ligand bonding models .
Key Methodological Considerations
- Literature Review : Prioritize peer-reviewed journals and avoid unverified sources (e.g., ) .
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst ratios) meticulously to enable replication .
- Safety Protocols : Adopt OSHA guidelines for handling antimony compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
